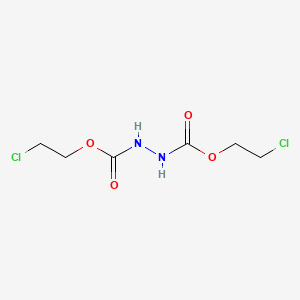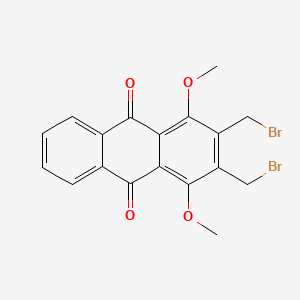![molecular formula C11H11N3O2 B14000541 8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline CAS No. 91918-90-0](/img/structure/B14000541.png)
8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- is a heterocyclic compound that features a quinoline core fused with a dioxole ring
准备方法
The synthesis of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- typically involves multi-step processes. One common method includes the radical bromination of ethyl 6-methyl-1,3-dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) under visible light . This reaction is initiated by a tungsten bulb and yields the desired brominated product, which can then undergo further functional group manipulations .
化学反应分析
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can participate in various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazino group to other amine derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions are typically quinoline derivatives with modified functional groups.
科学研究应用
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential antibacterial and antitumor activities.
Materials Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
作用机制
The mechanism of action of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the enzymes’ activity, leading to disruptions in DNA replication and transcription . This mechanism is similar to that of other quinoline-based antibacterial agents.
相似化合物的比较
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can be compared with other quinoline derivatives such as:
Oxolinic Acid: This compound also features a dioxoloquinoline structure and exhibits antibacterial properties.
6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative used in chemical synthesis.
The uniqueness of 1,3
属性
CAS 编号 |
91918-90-0 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
(6-methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)hydrazine |
InChI |
InChI=1S/C11H11N3O2/c1-6-2-9(14-12)7-3-10-11(16-5-15-10)4-8(7)13-6/h2-4H,5,12H2,1H3,(H,13,14) |
InChI 键 |
SGSHZGYZRDZABO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


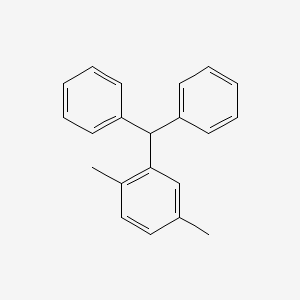
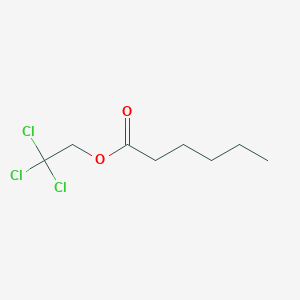

![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
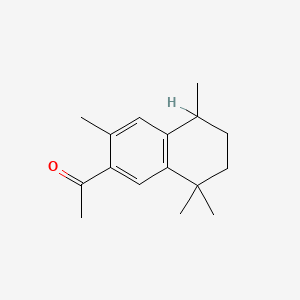

![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione](/img/structure/B14000495.png)
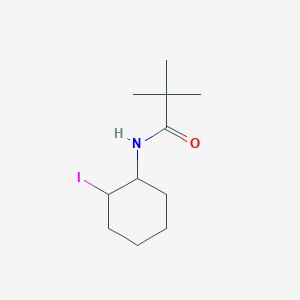
![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)
